

IK-175 Technical Support Center: Preclinical Off-Target Effects

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Compound of Interest

Compound Name: *Antitumor agent-175*

Cat. No.: *B15601157*

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of IK-175 observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and questions that may arise during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known off-target activity of IK-175 based on preclinical screening?

A1: IK-175 has demonstrated a high degree of selectivity for the Aryl Hydrocarbon Receptor (AHR). In a broad screening panel, it was tested against 87 different receptors, transporters, and enzymes. At a concentration of 1 μ mol/L, IK-175 showed limited off-target activity.[\[1\]](#)[\[2\]](#)

Q2: Has IK-175 been tested against receptors structurally similar to AHR?

A2: Yes, IK-175 was evaluated for its activity against the Pregnan X Receptor (PXR), which is structurally similar to AHR. The results indicated that IK-175 does not act as an agonist for PXR. It only exhibited minimal inhibitory activity at concentrations exceeding 3 μ mol/L, which is significantly higher than its on-target AHR inhibitory concentration.[\[1\]](#)[\[2\]](#)

Q3: Were any pro-tumorigenic effects observed with IK-175 in preclinical models?

A3: Preclinical studies with IK-175 did not show any evidence of enhanced tumor formation or growth in the in vitro or in vivo models tested.[1] This is noteworthy as some studies with other AHR inhibitors or AHR knockout models have reported increased tumor growth in specific contexts.[1]

Q4: What are the known on-target effects of IK-175 that I should be aware of to distinguish from off-target effects?

A4: IK-175 is a potent and selective AHR antagonist.[3][4] Its primary on-target effects include the inhibition of AHR-dependent gene transcription (e.g., Cyp1a1), modulation of cytokine production in immune cells (e.g., decreased IL-22 and increased IL-2), and a reduction in suppressive T cell populations.[1][3] These on-target activities lead to an enhanced anti-tumor immune response.[5]

Troubleshooting Guide

Observed Issue	Potential Cause & Troubleshooting Steps
Unexpected activity in an in vitro assay at high concentrations (>3 μ mol/L).	<p>This could potentially be due to off-target effects, as minimal inhibition of PXR was noted at concentrations above 3 μmol/L.[1][2]</p> <p>Troubleshooting:• Confirm the IC50 of IK-175 on AHR in your specific assay system to ensure you are working within the optimal concentration range. • If possible, test a structurally unrelated AHR antagonist to see if the effect is AHR-dependent. • Consider if your cellular model has high expression of PXR or other nuclear receptors that might be affected at high concentrations.</p>
Contradictory results to expected anti-tumor efficacy in a specific syngeneic mouse model.	<p>While IK-175 has shown anti-tumor activity in models like colorectal cancer and melanoma, efficacy can be model-dependent.[1][3] Some studies with other AHR inhibitors have noted increased tumor growth in certain models (e.g., MC38).[1]</p> <p>Troubleshooting:• Verify AHR expression and pathway activation in your tumor model. The efficacy of IK-175 is dependent on a functional AHR pathway. • Analyze the tumor microenvironment to understand the baseline immune composition, as this can influence the response to AHR inhibition. • Review the dosing and administration schedule to ensure it aligns with established effective protocols.</p>
Modulation of cytokines not typically associated with AHR signaling.	<p>This could be an indication of an off-target effect or a previously uncharacterized aspect of AHR biology in your specific experimental system.</p> <p>Troubleshooting:• Perform a dose-response experiment to determine if the cytokine modulation follows the same potency as AHR inhibition. • Use AHR knockout or knockdown cells to confirm if the effect is AHR-dependent. • Consult the literature for any known links</p>

between AHR and the observed cytokines in your cell type.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the selectivity and potency of IK-175 from preclinical studies.

Table 1: In Vitro Potency of IK-175

Assay System	Ligand	Endpoint	IC50 (nmol/L)
HepG2 DRE-Luciferase	Basal Activity	AHR Inhibition	14[2]
HepG2 DRE-Luciferase	VAF347 (80 nM)	AHR Inhibition	91[4]
Activated Human T-cells	Kynurenone	IL-22 Production	7[2]

Table 2: Selectivity Profile of IK-175

Target Panel	Concentration Tested	Observation
87 Receptors, Transporters, and Enzymes	1 μ mol/L	Limited off-target activity observed.[1][2]
Pregnane X Receptor (PXR)	> 3 μ mol/L	Minimal inhibitory activity. No agonistic activity detected.[1][2]

Key Experimental Protocols

Protocol 1: Off-Target Activity Screening

To assess the selectivity of IK-175, a broad panel screening is conducted.

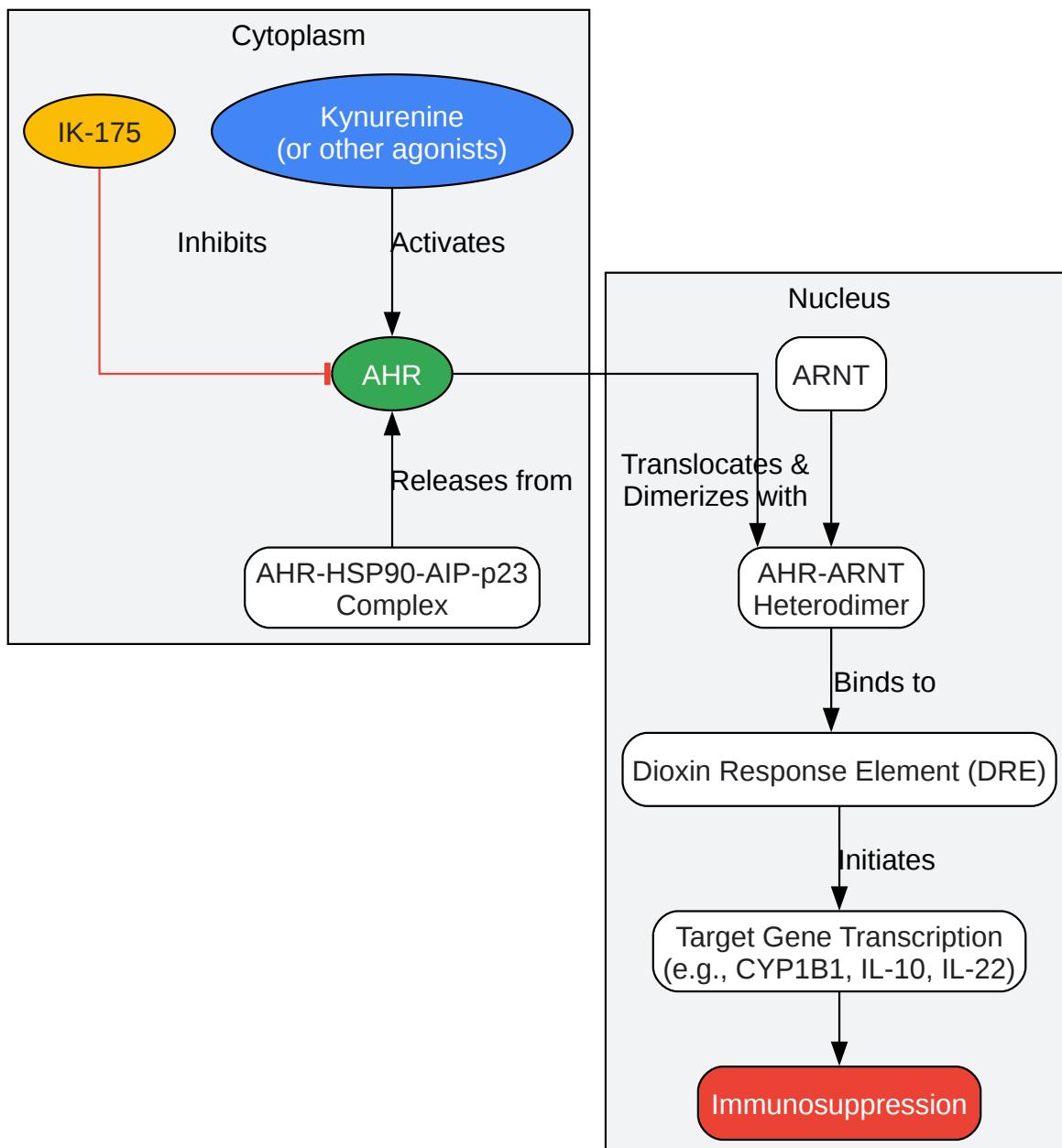
- Compound Preparation: IK-175 is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Assay Panel: A panel of 87 targets, including various receptors, transporters, and enzymes, is utilized. These are typically cell-based or biochemical assays designed to measure the activity of each specific target.
- Screening: IK-175 is introduced into each assay at a final concentration of 1 μ mol/L.
- Data Analysis: The activity of each target in the presence of IK-175 is measured and compared to a vehicle control. A significant deviation from the control indicates potential off-target binding or modulation.

Protocol 2: PXR Activity Assay

To evaluate activity against the structurally related PXR, both agonist and antagonist modes are tested.

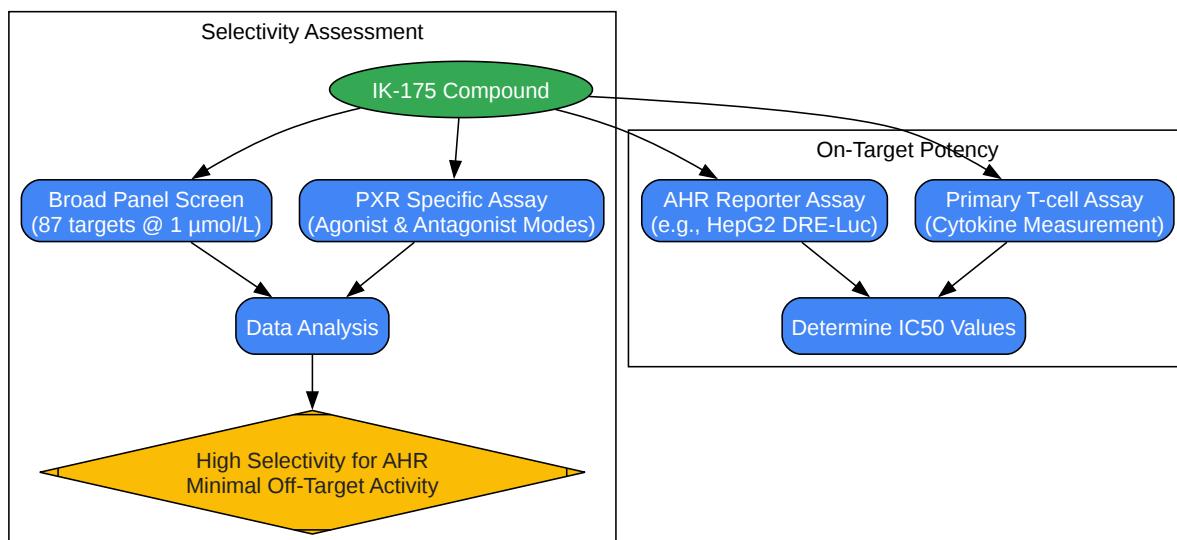
- Cell Line: A human cell line (e.g., HepG2) is transiently or stably transfected with a PXR expression vector and a reporter construct containing PXR response elements driving the expression of a reporter gene (e.g., luciferase).
- Agonist Mode: The transfected cells are treated with increasing concentrations of IK-175 to determine if it can activate PXR and drive reporter gene expression.
- Antagonist Mode: The cells are co-treated with a known PXR agonist (e.g., rifampicin) and increasing concentrations of IK-175 to determine if IK-175 can inhibit agonist-induced PXR activation.
- Data Measurement: Luciferase activity is measured using a luminometer, and the results are analyzed to determine if IK-175 exhibits any agonistic or antagonistic activity towards PXR.

Visualizations



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Caption: Mechanism of Action of IK-175 on the AHR Signaling Pathway.

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Caption: Workflow for Preclinical Selectivity and Potency Testing of IK-175.

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